molecular formula C12H6F3NO B11872516 1-Cyano-8-(trifluoromethoxy)naphthalene

1-Cyano-8-(trifluoromethoxy)naphthalene

Cat. No.: B11872516
M. Wt: 237.18 g/mol
InChI Key: BCGZOHBGLWPBHG-UHFFFAOYSA-N
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Description

1-Cyano-8-(trifluoromethoxy)naphthalene is a useful research compound. Its molecular formula is C12H6F3NO and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H

InChI Key

BCGZOHBGLWPBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

Derivatization Strategies and Functional Group Transformations of 1 Cyano 8 Trifluoromethoxy Naphthalene

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties. Its transformations typically involve hydrolysis, reduction, or nucleophilic addition reactions.

The hydrolysis of the cyano group in 1-Cyano-8-(trifluoromethoxy)naphthalene provides a direct route to the corresponding carboxylic acid, 8-(trifluoromethoxy)naphthalene-1-carboxylic acid, and its ester derivatives. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Treatment of this compound with strong aqueous acids, such as sulfuric acid or hydrochloric acid, at elevated temperatures leads to the formation of 8-(trifluoromethoxy)naphthalene-1-carboxylic acid. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, the cyano group can be hydrolyzed using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This method also proceeds through an amide intermediate and, following acidification of the reaction mixture, yields the desired carboxylic acid.

Esterification of the resulting carboxylic acid can be readily accomplished using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 1: Representative Conditions for the Hydrolysis of this compound

ReagentsSolventTemperature (°C)Product
H₂SO₄ (conc.), H₂O-100-1208-(trifluoromethoxy)naphthalene-1-carboxylic acid
NaOH, H₂O/EtOHEthanol (B145695)Reflux8-(trifluoromethoxy)naphthalene-1-carboxylic acid
1. NaOH, H₂O 2. CH₃OH, H⁺MethanolRefluxMethyl 8-(trifluoromethoxy)naphthalene-1-carboxylate

The reduction of the cyano group offers a facile route to primary amines, specifically 1-(aminomethyl)-8-(trifluoromethoxy)naphthalene. This transformation is of significant interest as it introduces a basic nitrogenous group that can be further functionalized. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure in a suitable solvent like ethanol or ethyl acetate.

Chemical Reduction: Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a powerful reagent for this conversion. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also effectively reduce nitriles to amines.

Table 2: Common Reducing Agents for the Conversion of this compound to the Corresponding Amine

Reducing AgentSolventTypical Conditions
H₂, Pd/CEthanol50 psi H₂, Room Temperature
LiAlH₄THF0 °C to Reflux
BH₃·THFTHF0 °C to Reflux

The carbon atom of the cyano group is electrophilic and can be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents and organolithium reagents, are particularly useful for this purpose.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound, followed by acidic workup, leads to the formation of a ketone. For instance, reaction with methylmagnesium bromide would yield 1-acetyl-8-(trifluoromethoxy)naphthalene. The reaction proceeds through an intermediate imine salt which is hydrolyzed upon workup. leah4sci.comwvu.edu

Reaction with Organolithium Reagents: Organolithium reagents (R-Li) react in a similar fashion to Grignard reagents to afford ketones after hydrolysis of the intermediate imine anion. fiveable.mewikipedia.org These reagents are generally more reactive than their Grignard counterparts.

These nucleophilic addition reactions provide a powerful tool for the elaboration of the carbon skeleton at the 1-position of the naphthalene (B1677914) ring.

Modifications of the Trifluoromethoxy Group

The trifluoromethoxy group is known for its high stability, which makes its modification challenging. However, under specific and often harsh conditions, it is possible to achieve cleavage and replacement of this group. Stereoselective transformations directly involving the trifluoromethoxy group on an aromatic ring are not common, but the group can influence the stereoselectivity of reactions at other positions on the naphthalene core.

The cleavage of the C-OCF₃ bond is an energetically demanding process due to the strength of the carbon-oxygen and carbon-fluorine bonds. libretexts.org Nevertheless, certain reagents and conditions have been developed for the cleavage of aryl trifluoromethoxy ethers.

Strong Acid-Mediated Cleavage: Strong Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can facilitate the cleavage of the aryl ether linkage. This would likely lead to the formation of 8-hydroxy-1-cyanonaphthalene. However, these conditions are harsh and may not be compatible with other functional groups in the molecule.

Reductive Cleavage: Some methods for the reductive cleavage of C-F bonds have been reported, which could potentially be adapted for the C-OCF₃ group. These often involve the use of strong reducing agents or specific catalytic systems. nih.gov

It is important to note that the selective cleavage of the trifluoromethoxy group in the presence of a cyano group would require careful optimization of reaction conditions to avoid undesired side reactions.

Direct stereoselective transformations on the trifluoromethoxy group itself are not well-established in the literature. The group is achiral and does not present a straightforward handle for enantioselective or diastereoselective reactions.

However, the strong electron-withdrawing nature and steric bulk of the 8-(trifluoromethoxy) group can exert a significant directing effect on reactions occurring at other positions of the naphthalene ring. For instance, in electrophilic aromatic substitution reactions, the trifluoromethoxy group would act as a deactivating group and a meta-director relative to its position. In the context of this compound, this would influence the regioselectivity of further substitutions on the aromatic system.

In asymmetric reactions where a new stereocenter is created on a side chain attached to the naphthalene ring, the trifluoromethoxy group could play a role in the diastereoselectivity of the reaction through steric hindrance or electronic effects, thereby influencing the facial selectivity of the approach of reagents. springernature.comrsc.orgacs.org

Naphthalene Core Functionalization

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on naphthalene typically favors attack at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. pearson.comyoutube.com However, in this compound, the presence of two deactivating, meta-directing groups complicates this inherent reactivity. wikipedia.orgbyjus.com

The cyano (-CN) and trifluoromethoxy (-OCF3) groups are both strongly electron-withdrawing, primarily through inductive effects, with the cyano group also exerting a deactivating resonance effect. wikipedia.org In monosubstituted benzene (B151609) rings, such groups direct incoming electrophiles to the meta position. When considering the disubstituted naphthalene system, the combined deactivating nature of these groups will render the molecule significantly less reactive towards electrophiles than naphthalene itself.

Predicting the precise regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts acylation is challenging without experimental data. However, a qualitative analysis suggests that the positions least deactivated by the combined influence of the two electron-withdrawing groups would be the most likely sites of attack. The positions meta to both the 1-cyano and 8-trifluoromethoxy groups are positions 3 and 6. Conversely, positions 2, 4, 5, and 7 are ortho or para to one of the deactivating groups, making them less favorable for electrophilic attack. Therefore, it is plausible that electrophilic substitution, if it were to occur under forcing conditions, would preferentially take place at the C-3 and/or C-6 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelationship to -CN (C1)Relationship to -OCF3 (C8)Predicted Reactivity
C2orthoHighly Deactivated
C3metaPotentially Reactive
C4paraHighly Deactivated
C5paraHighly Deactivated
C6metaPotentially Reactive
C7orthoHighly Deactivated

Transition Metal-Catalyzed Coupling Reactions at Aryl Positions

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the functionalization of the this compound core, potentially providing access to a wider range of derivatives with greater regiocontrol. These methods often rely on the pre-functionalization of the naphthalene ring (e.g., with a halogen) or, more recently, on the direct C-H activation. rsc.org

Suzuki-Miyaura Coupling:

Should a halogenated derivative of this compound be available (e.g., a bromo- or iodo-substituted analog), the Suzuki-Miyaura coupling would be a highly effective method for introducing new carbon-carbon bonds. acs.orgacs.org This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. For instance, a hypothetical 6-bromo-1-cyano-8-(trifluoromethoxy)naphthalene could be coupled with various aryl or vinyl boronic acids to generate a diverse library of compounds. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Buchwald-Hartwig Amination:

Similarly, the Buchwald-Hartwig amination could be employed on a halogenated derivative to introduce carbon-nitrogen bonds, yielding arylamines. wikipedia.orgrug.nllibretexts.org This reaction is also palladium-catalyzed and has a broad scope with respect to both the amine and the aryl halide coupling partners. The steric hindrance around the peri-positions might influence the efficiency of coupling at positions adjacent to the existing substituents.

Direct C-H Functionalization:

More advanced strategies involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. researchgate.netresearchgate.net These reactions are often guided by a directing group that positions the metal catalyst in proximity to a specific C-H bond. While the cyano and trifluoromethoxy groups are not typically considered strong directing groups for C-H activation, the development of new catalytic systems is expanding the scope of such transformations. rsc.org Research on the C-H functionalization of other 1,8-disubstituted naphthalenes has shown that functionalization at the 2, 7, and other positions is possible, often with high regioselectivity dictated by the directing group and reaction conditions. dal.ca For this compound, it is conceivable that a suitable catalyst system could be developed to selectively functionalize one of the available C-H bonds, for example, through a C-H borylation or arylation reaction.

Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalization of this compound Derivatives

Reaction TypeSubstrate RequirementPotential Product
Suzuki-Miyaura CouplingHalogenated derivative (e.g., at C3, C4, C5, or C6)Aryl-, heteroaryl-, or vinyl-substituted derivative
Buchwald-Hartwig AminationHalogenated derivative (e.g., at C3, C4, C5, or C6)Amine-substituted derivative
C-H BorylationThis compoundBorylated derivative (e.g., pinacol (B44631) boronate)
C-H ArylationThis compoundAryl-substituted derivative

Advanced Applications of 1 Cyano 8 Trifluoromethoxy Naphthalene in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Polycyclic Aromatic Hydrocarbons (PAHs)

There is no available research describing the use of 1-Cyano-8-(trifluoromethoxy)naphthalene as a building block for the synthesis of complex Polycyclic Aromatic Hydrocarbons (PAHs).

In synthetic chemistry, functionalized naphthalene (B1677914) derivatives serve as foundational units for constructing larger, more complex aromatic systems through various coupling and annulation reactions. The reactivity of a building block is heavily influenced by its substituents. The this compound molecule possesses two potent electron-withdrawing groups (-CN and -OCF3) at the peri-positions. This electronic profile would make the naphthalene ring electron-deficient, significantly influencing its reactivity in common PAH-building reactions like Diels-Alder or palladium-catalyzed cross-coupling reactions. The steric hindrance caused by the proximity of the two substituents at the 1 and 8 positions could also direct the regioselectivity of synthetic transformations in unique ways, a property that chemists seek to control the final architecture of the target PAH.

Incorporation into Advanced Organic Electronic Materials Research

No published studies were found on the incorporation of this compound into advanced organic electronic materials.

The performance of organic electronic materials is governed by their electronic properties, such as their energy levels (HOMO/LUMO) and charge transport capabilities. The introduction of strong electron-withdrawing groups is a key strategy for designing n-type (electron-transporting) organic semiconductors. Both the cyano and trifluoromethoxy groups are powerful electron-withdrawing substituents, and their combined effect would be expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene core. This could make this compound a candidate for use as an n-type material or an electron-acceptor component in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) Component Research

There is no specific research detailing the use of this compound in OLED components.

In OLEDs, materials are needed for various functions, including electron transport, hole transport, and light emission. An electron-deficient molecule like this compound would theoretically be investigated for its potential as a component in electron-transport layers (ETLs) or as a host material for phosphorescent emitters. Its strong electron-withdrawing nature could facilitate electron injection and transport, potentially leading to more efficient and stable devices. The rigid naphthalene backbone is also favorable for forming stable thin films, a crucial requirement for device fabrication.

Organic Photovoltaics (OPVs) Donor/Acceptor Research

No research has been published on the application of this compound in OPV donor or acceptor materials.

OPVs function based on a blend of electron-donor and electron-acceptor materials. The efficiency of charge separation at the donor-acceptor interface is critical. Given its highly electron-deficient character, this compound would be a candidate for study as an electron-acceptor (n-type) material. Its properties would be compared against established acceptors to determine its potential for achieving efficient photo-induced electron transfer from a suitable donor polymer or small molecule.

Ligand Design in Organometallic Catalysis

There are no documented instances of this compound being used in ligand design for organometallic catalysis.

In organometallic chemistry, ligands are used to tune the steric and electronic properties of a metal center, thereby controlling its catalytic activity and selectivity. The cyano group in this compound contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for a metal. The strong electron-withdrawing nature of both the -CN and -OCF3 groups would make this a highly π-accepting ligand. Such ligands are valuable for stabilizing low-valent metal centers and can influence the outcome of catalytic cycles. The rigid peri-substituted naphthalene backbone could also enforce a specific coordination geometry around the metal center.

Precursor for Advanced Fluorescent Probes and Sensors

No studies are available describing this compound as a precursor for fluorescent probes or sensors.

Fluorescent probes are designed to signal the presence of a specific analyte through a change in their light-emitting properties. The naphthalene core is a well-known fluorophore. Its fluorescence can be modulated by substituents that alter its electronic structure. The strong intramolecular charge-transfer (ICT) character that would be expected in derivatives of this compound could make it sensitive to environmental polarity. Furthermore, the cyano group can be chemically modified into other functional groups, making the molecule a versatile precursor for creating more complex sensor molecules tailored to detect specific ions or biomolecules.

Scaffold for Supramolecular Assembly Research

There is no research available on the use of this compound as a scaffold in supramolecular assembly.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Flat, aromatic molecules like naphthalene derivatives are excellent candidates for scaffolding, as they can interact through π-π stacking. The highly polarized nature of this compound, due to its electron-withdrawing groups, could introduce significant dipole-dipole or quadrupole interactions, guiding the self-assembly process in predictable ways. The cyano group could also participate in specific non-covalent interactions, further directing the formation of complex supramolecular architectures.

Future Research Directions and Emerging Opportunities for 1 Cyano 8 Trifluoromethoxy Naphthalene

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

The synthesis of polysubstituted aromatic compounds like 1-Cyano-8-(trifluoromethoxy)naphthalene is often complex, requiring multiple steps with precise control over regioselectivity to achieve viable yields. Traditional synthetic planning relies heavily on established reactions and chemists' intuition. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) in computer-aided synthesis planning (CASP) is set to revolutionize this process. nih.govchemrxiv.org

Table 1: Comparison of Hypothetical Traditional vs. AI-Optimized Synthetic Routes.
MetricHypothetical Traditional RoutePotential AI-Optimized Route
Number of Steps6-8 steps3-4 steps
Overall YieldLow (<15%)Moderate to High (>40%)
Key ChallengePoor regioselectivity, harsh reagentsNovel reaction discovery, catalyst optimization
SustainabilityUse of heavy metals, chlorinated solventsCatalytic methods, greener solvents

Exploration of Bio-inspired Architectures

Nature provides a vast library of intricate and highly functional architectures, from the lightweight strength of bone to the complex intertwining of a bird's nest. mdpi.com The field of bio-inspired materials seeks to mimic these natural designs to create novel materials with enhanced properties. The unique electronic and structural characteristics of this compound make it an intriguing building block for incorporation into such systems.

Naphthalene (B1677914) derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial applications. nih.govbiointerfaceresearch.com Future research could focus on integrating this compound into bio-inspired architectures, such as self-assembling peptides or DNA scaffolds, to create functional materials. For instance, its rigid structure could be used to template the formation of porous materials with high surface area, while its electronic properties could be harnessed to develop bio-compatible sensors or electronic devices. By combining the molecular properties of this compound with architectural principles from biology, it may be possible to design advanced materials for applications in medicine, catalysis, and electronics.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of specialized fluorinated compounds often relies on traditional methods that can be resource-intensive and generate significant waste. researchgate.net A key future direction for this compound is the development of sustainable synthetic methodologies.

This research would focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant metals or organocatalysts, to reduce waste and improve efficiency.

Renewable Feedstocks: Investigating pathways that begin from bio-based starting materials rather than petroleum sources.

Green Solvents: Utilizing safer, recyclable, or biodegradable solvents in place of hazardous ones like chlorinated hydrocarbons.

Flow Chemistry: Employing continuous-flow reactors to improve reaction control, enhance safety, and allow for easier scale-up compared to traditional batch processing.

Developing a greener synthesis for this compound would not only reduce its environmental impact but also make it more economically viable for large-scale applications. mdpi.com

Table 2: Application of Green Chemistry Principles to Synthesis.
Green Chemistry PrinciplePotential Application to Synthesis of this compound
Waste PreventionDevelop a convergent synthesis strategy to minimize side-product formation.
CatalysisUse of a copper or iron catalyst for cyanation instead of stoichiometric cyanide reagents.
Safer SolventsEmploying solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether.
Energy EfficiencyExploring photocatalytic or microwave-assisted reactions that proceed at lower temperatures.

Advanced In-Situ Characterization Techniques During Synthesis

Understanding and optimizing a chemical reaction requires detailed knowledge of its mechanism, including the identification of transient intermediates and transition states. Advanced in-situ characterization techniques allow chemists to monitor reactions in real-time, providing a dynamic picture of the chemical transformations as they occur. jos.ac.cnresearching.cn

Applying these techniques to the synthesis of this compound could provide invaluable insights. For example, in-situ spectroscopy (such as Raman, FTIR, and NMR) could track the concentration of reactants, intermediates, and products throughout the reaction, allowing for precise optimization of conditions like temperature, pressure, and addition rates. researchgate.net In-situ X-ray diffraction could monitor the crystallization of the product, ensuring the desired polymorph is obtained. springerprofessional.de This detailed mechanistic understanding would enable finer control over the reaction, leading to higher yields, improved purity, and a more robust and scalable synthetic process.

Table 3: In-Situ Characterization Techniques and Their Potential Applications.
TechniqueInformation Gained During Synthesis
In-Situ FTIR/Raman SpectroscopyReal-time monitoring of functional group transformations; reaction kinetics.
In-Situ NMR SpectroscopyStructural identification of short-lived intermediates; mechanistic pathway elucidation.
In-Situ X-Ray Absorption Spectroscopy (XAS)Determination of catalyst oxidation state and coordination environment during the reaction. springerprofessional.de
Scanning Probe Microscopy (SPM)Observation of crystal growth and molecular assembly on surfaces in real-time. jos.ac.cn

Exploration of Novel Reactivity Patterns and Selectivity

The naphthalene core of this compound is substituted with two powerful, electronically distinct functional groups. The cyano group is a strong π-acceptor and electron-withdrawing group, while the trifluoromethoxy group is also electron-withdrawing but has a significant steric presence. The placement of these groups at the 1 and 8 positions creates a unique electronic and steric environment that can be exploited to explore novel reactivity patterns.

Future research could investigate the regioselectivity of further functionalization of the naphthalene ring. For example, modern synthetic methods like C-H activation could be used to selectively introduce new substituents at other positions on the ring. acs.org The directing influence of the existing cyano and trifluoromethoxy groups would be a key area of study, potentially enabling the synthesis of a library of new, highly functionalized naphthalene derivatives that would be difficult to access through traditional methods. researchgate.net This exploration could lead to the discovery of new compounds with tailored electronic, optical, or biological properties.

Design of Responsive Molecular Systems

"Smart" materials and responsive molecular systems can change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical analyte. The peri-disubstituted nature of this compound makes it an excellent candidate for the core of such systems. The close proximity of the cyano and trifluoromethoxy groups can lead to steric strain and through-space electronic interactions, making the molecule's conformation and electronic structure sensitive to its environment. mdpi.com

Naphthalene derivatives are well-known for their fluorescent properties, which can be modulated by their local environment. mdpi.com Research could focus on designing systems where the binding of an ion or molecule to a receptor site attached to the naphthalene core alters the interaction between the peri-substituents. This change could, in turn, modulate the molecule's fluorescence emission, leading to a detectable signal. Such systems could be developed into highly sensitive and selective chemical sensors for environmental monitoring, medical diagnostics, or industrial process control.

Table 4: Potential Responsive Systems Based on this compound.
StimulusHypothetical Molecular ResponsePotential Application
Metal Ion BindingChange in fluorescence intensity or wavelength.Sensor for heavy metal detection.
Change in pHAlteration of absorption spectrum (color change).Molecular pH indicator.
Solvent PolaritySolvatofluorochromism (emission color depends on solvent).Probe for micro-environments in cells or polymers.
TemperatureConformational change affecting electronic properties.Molecular thermometer or thermal switch.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyano-8-(trifluoromethoxy)naphthalene, and what methodological considerations ensure regioselectivity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene ring. For regioselective trifluoromethoxy and cyano group introduction:

  • Step 1 : Electrophilic substitution (e.g., using trifluoromethyl iodide or trifluoromethyl sulfonate) under basic conditions (e.g., KOH/THF) to introduce the trifluoromethoxy group at position 8 .
  • Step 2 : Cyanation via palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) at position 1. Use polar aprotic solvents (e.g., DMF) and rigorous temperature control (60–80°C) to minimize byproducts .
  • Key Considerations : Monitor regiochemistry using HPLC or GC-MS to confirm substitution patterns .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm trifluoromethoxy placement (δ ~55–60 ppm) and 13C^{13}\text{C} NMR for cyano group identification (δ ~115–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to distinguish molecular ion peaks (expected m/z: 267.03 [M+H]+^+) from fragmentation artifacts .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond angles/planarity with DFT-calculated models .

Q. What inclusion criteria and risk of bias assessments should guide the evaluation of toxicological studies for this compound?

  • Methodological Answer : Adapt criteria from naphthalene derivative toxicology frameworks :

  • Inclusion Criteria (Table B-1 ) :
Study TypeRoute of ExposureHealth Outcomes
Animal modelsInhalation, oral, dermalSystemic effects (hepatic, renal, respiratory)
  • Risk of Bias (Table C-7 ) :
  • Assess randomization of administered doses and allocation concealment in animal studies.
  • For human studies, verify completeness of reported outcomes (Table C-6 ).

Advanced Research Questions

Q. How does the electron-withdrawing nature of the cyano and trifluoromethoxy groups influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The trifluoromethoxy group (-OCF3_3) is strongly electron-withdrawing (σm_m = 0.52), activating the naphthalene ring for nucleophilic attack at positions ortho/para to substituents .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of nitrobenzene reduction). Control solvent polarity (e.g., DMSO vs. hexane) to isolate electronic effects .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation Framework :

Exposure Route Adjustments : Compare oral (in vivo) vs. cell culture (in vitro) bioavailability using PBPK modeling .

Metabolite Profiling : Use LC-MS/MS to identify active metabolites in hepatic microsomes that may explain divergent toxicity (e.g., cytochrome P450-mediated activation) .

Dose-Response Alignment : Normalize in vitro IC50_{50} values to in vivo plasma concentrations using allometric scaling .

Q. How can molecular docking studies predict the compound's interaction with biological targets like dihydroorotate dehydrogenase (DHODH)?

  • Methodological Answer :

  • Protocol :

Target Preparation : Retrieve DHODH crystal structure (PDB: 1D3G) and optimize protonation states with software like AutoDockTools .

Ligand Docking : Use flexible docking (e.g., Schrödinger Glide) to account for trifluoromethoxy group’s conformational mobility. Validate with free energy calculations (MM-GBSA) .

  • Case Study : Analogous naphthalene derivatives show enhanced binding affinity (ΔG = -9.2 kcal/mol) due to fluorine-mediated hydrophobic interactions .

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